3H-pyrrolo[2,3-c]pyridine-2,7-dione
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Overview
Description
3H-pyrrolo[2,3-c]pyridine-2,7-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[2,3-c]pyridine-2,7-dione can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment . This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment. Another method involves the annulation of the pyridine ring in the final step of the synthesis, often using the Pictet-Spengler reaction accompanied by cyclization and oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H-pyrrolo[2,3-c]pyridine-2,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized pyridine derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3H-pyrrolo[2,3-c]pyridine-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3H-pyrrolo[2,3-c]pyridine-2,7-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3H-pyrrolo[2,3-c]quinoline: This compound shares a similar fused ring system but includes an additional benzene ring.
Pyrrolopyrazine: This compound contains a pyrrole and pyrazine ring and exhibits different biological activities.
Pyrrolo[2,3-d]pyrimidine: This compound features a pyrrole and pyrimidine ring and is used in various synthetic applications.
Uniqueness
3H-pyrrolo[2,3-c]pyridine-2,7-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows it to be tailored for specific applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C7H4N2O2 |
---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-c]pyridine-2,7-dione |
InChI |
InChI=1S/C7H4N2O2/c10-5-3-4-1-2-8-7(11)6(4)9-5/h1-2H,3H2 |
InChI Key |
MIOWILHASQSCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=NC(=O)C2=NC1=O |
Origin of Product |
United States |
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